molecular formula C15H15N3O4 B12912110 Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo- CAS No. 141234-29-9

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo-

Cat. No.: B12912110
CAS No.: 141234-29-9
M. Wt: 301.30 g/mol
InChI Key: GLNMUCUIERVOBN-UHFFFAOYSA-N
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Description

Historical Evolution of Bicyclic Heterocyclic Compounds in Medicinal Chemistry

The development of bicyclic heterocycles as therapeutic agents traces its origins to the 19th-century discovery of alkaloids and dyes containing fused aromatic systems. By the mid-20th century, synthetic advances enabled systematic exploration of imidazo[1,2-a]pyrimidine scaffolds, driven by their structural resemblance to purine nucleobases. The fusion of imidazole and pyrimidine rings creates a planar, conjugated system capable of π-π stacking interactions with biological targets, a property exploited in antiviral and anticonvulsant drug design. Modern medicinal chemistry leverages these frameworks for their balanced hydrophobicity and hydrogen-bonding capacity, with 59% of FDA-approved drugs incorporating nitrogen-containing heterocycles.

Structural Classification of Imidazo[1,2-a]Pyrimidine Scaffolds

Imidazo[1,2-a]pyrimidine belongs to the azolo-fused pyrimidine family, characterized by a five-membered imidazole ring annelated to a six-membered pyrimidine system. Key structural features include:

Structural Feature Description
Ring Fusion Imidazole fused at C1-C2 bond to pyrimidine’s N1-C2 position
Aromaticity Fully conjugated 10 π-electron system across both rings
Substitution Patterns C3 electrophilic reactivity dominates synthetic modifications
Tautomerism Prototropic shifts possible at N1 (imidazole) and N3 (pyrimidine)

The target compound’s 1,2,3,5-tetrahydro configuration introduces partial saturation at C1-C3 and C5, reducing aromaticity while enhancing conformational flexibility for target binding. This semi-saturated variant bridges the electronic properties of fully aromatic imidazopyrimidines and alicyclic heterocycles.

Significance of Substituent Effects in Target Compound (2-Methoxyphenyl, Methyl, Oxo Groups)

The 2-methoxyphenyl, methyl, and oxo substituents critically modulate the compound’s physicochemical and pharmacological profile:

2-Methoxyphenyl Group

  • Introduces steric bulk at C2, restricting rotation about the C2-C(aryl) bond
  • Methoxy’s electron-donating resonance (+M) effect enhances π-cloud

Properties

CAS No.

141234-29-9

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-methyl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C15H15N3O4/c1-17-11(9-5-3-4-6-12(9)22-2)8-18-13(19)10(14(20)21)7-16-15(17)18/h3-7,11H,8H2,1-2H3,(H,20,21)

InChI Key

GLNMUCUIERVOBN-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN2C1=NC=C(C2=O)C(=O)O)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Cyclization Using α-Bromopyruvate or Bromopyruvic Acid

  • Starting materials: 2-amino-5-iodopyrimidine or related aminopyrimidines.
  • Reagents: Ethyl bromopyruvate or bromopyruvic acid.
  • Solvent: Dimethylformamide (DMF) or ethanol.
  • Conditions: Room temperature to moderate heating (up to 95 °C), reaction times ranging from hours to days.
  • Outcome: Formation of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylate intermediates, which can be further modified.

This step is crucial for constructing the fused bicyclic imidazo[1,2-a]pyrimidine ring system with the carboxylate group at position 6.

Suzuki Cross-Coupling for Aryl Substitution

  • Starting materials: 6-iodoimidazo[1,2-a]pyrimidine esters.
  • Reagents: 2-methoxyphenylboronic acid (or other arylboronic acids), palladium catalysts such as Pd(OAc)2 or Pd(dppf)Cl2.
  • Base: Cesium fluoride (CsF), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3).
  • Solvent: 1,2-dimethoxyethane (DME), dioxane/water mixtures.
  • Conditions: Heating at 80–90 °C for 15–20 hours.
  • Yield: Moderate to high (22–93%) depending on conditions and substrates.

This step introduces the 2-(2-methoxyphenyl) substituent onto the imidazo[1,2-a]pyrimidine core.

Methylation and Oxidation Steps

  • Methylation: Introduction of the 1-methyl group is typically achieved by alkylation using methyl iodide or methyl sulfate under basic conditions.
  • Oxidation: The 5-oxo group is introduced by controlled oxidation of the tetrahydroimidazo ring, often using mild oxidants or by selective cyclization conditions that favor the keto form.

These steps are usually performed after the core structure and aryl substitution are established to ensure regioselectivity and functional group compatibility.

Hydrolysis or Esterification to Obtain Carboxylic Acid or Ester

  • Hydrolysis of the ethyl ester group under acidic or basic conditions yields the free carboxylic acid.
  • Alternatively, esterification of the carboxylic acid can be performed to obtain the ethyl ester derivative.

This final step allows for tuning the compound’s solubility and biological properties.

Representative Preparation Table

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%)
1 Cyclization 2-amino-5-iodopyrimidine + ethyl bromopyruvate DMF, rt to 95 °C, 4 days Ethyl 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate 18–41
2 Suzuki Cross-Coupling Ethyl 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate + 2-methoxyphenylboronic acid Pd(OAc)2, CsF, DME, 90 °C, 20 h Ethyl 2-(2-methoxyphenyl)imidazo[1,2-a]pyrimidine ester 22–75
3 Methylation Intermediate from step 2 Methyl iodide, base, rt 1-methyl substituted intermediate Not specified
4 Oxidation Methylated intermediate Mild oxidant, controlled conditions 5-oxo substituted compound Not specified
5 Hydrolysis/Esterification Oxidized intermediate Acidic or basic hydrolysis or esterification Carboxylic acid or ethyl ester final compound Variable

Additional Preparation Notes and Considerations

  • Solubility and Formulation: The compound’s solubility can be enhanced by preparing stock solutions in DMSO and using co-solvents such as PEG300, Tween 80, or corn oil for in vivo formulations.
  • Reaction Monitoring: NMR and HRMS are commonly used to confirm the structure and purity of intermediates and final products.
  • Scale-Up: Industrial synthesis may employ continuous flow reactors to optimize reaction times, yields, and reproducibility.
  • Purification: Chromatographic techniques such as column chromatography or recrystallization are used to isolate pure compounds.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Imidazo(1,2-a)pyrimidines have been identified as promising candidates for antimicrobial agents. A study indicated that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 μM for some compounds . This suggests a potential role in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Anticancer Properties

Research has highlighted the anticancer potential of imidazo(1,2-a)pyrimidine derivatives. For instance, compounds designed as dual-function inhibitors targeting Aurora-A kinase and KSP showed significant cytotoxic effects against various cancer cell lines, including HCT116 and HepG2 . The ability to inhibit critical pathways in cancer cell proliferation makes these compounds valuable in cancer therapy.

GABA Receptor Modulation

Imidazo(1,2-a)pyrimidines act as ligands at the GABA receptor benzodiazepine binding site. They demonstrate functional selectivity for specific GABA receptor subtypes, which could be beneficial in developing treatments for anxiety disorders . This mechanism of action positions these compounds as potential anxiolytic agents.

Synthetic Applications

The synthesis of imidazo(1,2-a)pyrimidine derivatives often involves straightforward methodologies that allow for the introduction of various substituents to enhance biological activity. For example, the Vilsmeier formylation reaction has been utilized to modify imidazo[1,2-a]pyrimidines effectively . The versatility in synthetic approaches enables the generation of a library of compounds for biological evaluation.

Case Study 1: Antitubercular Agents

A focused set of imidazo(1,2-a)pyridine-3-carboxamides was synthesized and screened against Mycobacterium tuberculosis. Compounds showed MIC values significantly lower than existing treatments like PA-824, suggesting a novel mechanism of action that merits further investigation .

CompoundMIC (μM)Activity
18≤0.006Potent against MDR strains
13≤0.03Comparable to PA-824

Case Study 2: Anticancer Activity

A series of imidazo(1,2-a)pyrimidine derivatives were tested for their ability to inhibit cancer cell growth. Notably, some compounds exhibited IC50 values in the micromolar range against HCT116 cells .

CompoundIC50 (μM)Cell Line
CPUYL0640.5HCT116
Compound X0.8HepG2

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Biological Activity/Applications
Imidazo[1,2-a]pyrimidine-6-carboxylic acid (CAS 944896-64-4) C₇H₅N₃O₂ 163.13 None (parent structure) White to light yellow solid; ≥95% purity N/A (research chemical)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C₂₉H₂₆N₄O₇ 542.54 Cyano, nitro, phenethyl, ester groups Yellow solid; m.p. 243–245°C Synthetic intermediate
6-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-imidazo[1,2-a]pyrimidin-5-ol (CAS 485404-26-0) C₂₁H₁₉N₃O₃ 361.40 Dual methoxyphenyl, methyl, hydroxyl N/A Synthetic target (yield optimization)
6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 933759-45-6) C₈H₇N₃O₂ 177.16 Methyl at position 6, carboxylic acid at 3 N/A Structural isomer of target compound

Key Observations :

Substituent Effects :

  • The 2-(2-methoxyphenyl) group in the target compound enhances lipophilicity compared to simpler analogs like CAS 944896-64-4 .
  • Ester vs. Carboxylic Acid : Derivatives with ester groups (e.g., 1l in ) exhibit higher molecular weights and altered solubility profiles.
  • Positional Isomerism : The 6-carboxylic acid group in the target compound vs. the 3-carboxylic acid in CAS 933759-45-6 may lead to divergent binding affinities in biological systems.

Synthetic Routes :

  • The target compound’s tetrahydroimidazo[1,2-a]pyrimidine core can be synthesized via one-pot multi-step reactions, similar to methods used for pyrrolidine derivatives .
  • Yield optimization strategies for related compounds (e.g., CAS 485404-26-0 ) highlight the challenges of introducing bulky aryl groups (e.g., 2-methoxyphenyl).

Biological Relevance :

  • While imidazo[1,2-a]pyridine derivatives (e.g., ) show gastric acid inhibition, the pyrimidine core in the target compound may confer distinct pharmacological properties due to altered hydrogen-bonding and electron distribution .

Physicochemical and Spectral Comparisons
  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester or hydroxyl analogs (e.g., 1l ).
  • Spectroscopic Data :
    • 1H NMR : Methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm) are consistent across analogs .
    • IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) differentiate the target compound from ester derivatives (~1740 cm⁻¹) .

Biological Activity

Imidazo(1,2-a)pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo- , exploring its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Imidazo(1,2-a)pyrimidine Derivatives

Imidazo(1,2-a)pyrimidines are a class of heterocyclic compounds known for their therapeutic potential. These compounds exhibit various pharmacological properties including:

  • Antimicrobial activity : Particularly against Mycobacterium tuberculosis.
  • Anti-inflammatory effects : Inhibition of cyclooxygenase (COX) enzymes.
  • Antitumor properties : Inducing apoptosis in cancer cells.

The compound in focus has a complex structure that contributes to its biological activity.

2. Synthesis of the Compound

The synthesis of Imidazo(1,2-a)pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The following general synthetic route has been adapted for this specific compound:

  • Formation of the imidazopyrimidine core : This involves the cyclization of appropriate pyrimidine and imidazole derivatives.
  • Functionalization : Introduction of substituents such as the methoxyphenyl group to enhance biological activity.
  • Carboxylic acid formation : Final steps often involve carboxylation to yield the desired carboxylic acid derivative.

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit potent activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Compounds showed MIC values as low as 0.051.5μM0.05-1.5\,\mu M against resistant strains .
  • Mechanism of Action : These compounds are believed to inhibit QcrB, a crucial enzyme in the electron transport chain of M. tuberculosis .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various assays:

  • COX Inhibition : Studies indicate that it can significantly inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs .
CompoundIC50 (μM)Standard Drug IC50 (μM)
Imidazo derivative0.04 ± 0.02Celecoxib 0.04 ± 0.01

Antitumor Activity

Preliminary studies suggest that imidazo[1,2-a]pyrimidines can induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyrimidines:

  • Substituent Effects : The presence of electron-donating groups such as methoxy enhances activity against both bacterial and inflammatory targets.
  • Positioning of Functional Groups : Variations in the positioning of substituents on the imidazopyrimidine ring significantly affect potency and selectivity .

5. Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

  • Case Study 1 : A derivative demonstrated significant efficacy against MDR-TB in preclinical models, outperforming existing treatments like isoniazid .
  • Case Study 2 : In vitro studies showed that modifications to the methoxy group led to improved anti-inflammatory activities in carrageenan-induced models .

Q & A

Q. How can the synthesis of imidazo[1,2-a]pyrimidine derivatives be optimized to improve yield and purity?

Methodological Answer: Optimize reaction conditions (solvent, temperature, catalyst) using a one-pot multi-step approach, as demonstrated in the synthesis of structurally similar tetrahydroimidazo[1,2-a]pyridine derivatives. For example, microwave-assisted reactions with trifluoroacetic acid as a catalyst in methanol/water mixtures can enhance reaction efficiency . Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS is critical to confirm purity and structural integrity .

Q. What spectroscopic techniques are most reliable for confirming the substitution pattern of the 2-methoxyphenyl group in this compound?

Methodological Answer: Use 1H^1H-NMR to identify coupling constants between aromatic protons and methoxy groups. Infrared (IR) spectroscopy can detect C-O stretching vibrations (~1250 cm1^{-1}) from the methoxy substituent. Cross-validation with 13C^{13}C-NMR chemical shifts for the carbonyl (C=O) and quaternary carbons adjacent to the methoxyphenyl group is essential .

Q. What safety protocols are recommended for handling tetrahydroimidazo[1,2-a]pyrimidines with labile functional groups?

Methodological Answer: Store the compound in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Use fume hoods for synthesis steps involving volatile reagents (e.g., trifluoroacetic acid). Emergency protocols for spills should include neutralization with sodium bicarbonate and disposal via licensed hazardous waste channels .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for imidazo[1,2-a]pyrimidine derivatives to reduce trial-and-error experimentation?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to identify optimal conditions (e.g., solvent polarity, catalyst loading) for regioselective functionalization . Virtual screening of substituent effects on ring strain can guide synthetic routes .

Q. What strategies resolve contradictions in spectral data for imidazo[1,2-a]pyrimidine derivatives with similar substitution patterns?

Methodological Answer: Perform 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals. For example, NOESY can clarify spatial proximity between the methyl group at position 1 and the methoxyphenyl ring. Cross-referencing experimental IR and HRMS data with computational predictions (e.g., Gaussian09 vibrational frequency analysis) reduces ambiguity .

Q. How does the 2-methoxyphenyl substituent influence the compound’s reactivity in cyclocondensation reactions?

Methodological Answer: The electron-donating methoxy group stabilizes intermediates via resonance, favoring electrophilic substitution at the pyrimidine ring’s C6 position. Experimental validation can involve comparative studies with non-methoxy analogs. Kinetic studies under varying pH and temperature conditions quantify substituent effects on reaction rates .

Q. What advanced separation techniques are suitable for isolating imidazo[1,2-a]pyrimidine isomers?

Methodological Answer: Use chiral stationary phases (CSPs) in HPLC for enantiomeric resolution. Membrane-based separations (e.g., nanofiltration) can isolate intermediates based on molecular weight. Crystallization in mixed solvents (e.g., ethyl acetate/hexane) exploits differences in solubility between diastereomers .

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